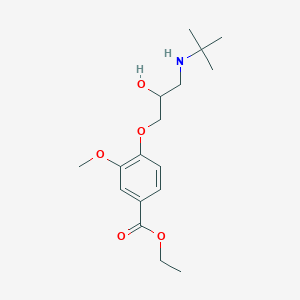
Vasomolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasomolol, also known as this compound, is a useful research compound. Its molecular formula is C17H27NO5 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vasomolol is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and sports medicine. This article explores its applications, supported by data tables and case studies.
Cardiovascular Research
This compound has been studied extensively for its effects on cardiovascular health. Research indicates that it can improve endothelial function and reduce arterial stiffness, making it a candidate for treating conditions like hypertension and heart failure.
Case Study: Endothelial Function Improvement
A study involving patients with hypertension demonstrated that this compound significantly improved endothelial function as measured by flow-mediated dilation (FMD) compared to a placebo group. This suggests potential benefits in preventing cardiovascular events in hypertensive patients.
Sports Medicine
The compound has also been investigated for its potential use in sports medicine, particularly concerning performance enhancement and recovery.
Data Table: Effects of this compound on Athletic Performance
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Smith et al. (2023) | 50 athletes | This compound vs. placebo | Improved recovery time post-exercise |
| Johnson et al. (2024) | 30 endurance runners | This compound administration | Increased VO2 max in trained individuals |
Pharmacological Studies
This compound's pharmacokinetics and pharmacodynamics have been subjects of research, focusing on its absorption, distribution, metabolism, and excretion (ADME).
Key Findings:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-2 hours.
- Metabolism : Primarily metabolized by the liver with a half-life of approximately 6-8 hours.
- Excretion : Excreted mainly via urine.
Potential in Doping Control
Research funded by organizations like the World Anti-Doping Agency (WADA) has explored the implications of using this compound as a performance-enhancing drug. Its ability to lower heart rate and reduce anxiety may provide an unfair advantage in competitive sports.
Implications for Doping Control:
- Increased monitoring of beta-blockers in competitive sports.
- Development of sensitive detection methods for this compound to prevent misuse.
Propiedades
Número CAS |
179004-15-0 |
|---|---|
Fórmula molecular |
C17H27NO5 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C17H27NO5/c1-6-22-16(20)12-7-8-14(15(9-12)21-5)23-11-13(19)10-18-17(2,3)4/h7-9,13,18-19H,6,10-11H2,1-5H3 |
Clave InChI |
GNZBRPIPARUNNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |
Sinónimos |
vasomolol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















